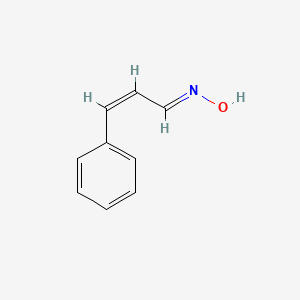

(Z,)-Cinnamaldehyde oxime

CAS No.:

Cat. No.: VC13649466

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO |

|---|---|

| Molecular Weight | 147.17 g/mol |

| IUPAC Name | (NE)-N-[(Z)-3-phenylprop-2-enylidene]hydroxylamine |

| Standard InChI | InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4-,10-8+ |

| Standard InChI Key | RUQDOYIAKHIMAN-WIXOJMCHSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C\C=N\O |

| SMILES | C1=CC=C(C=C1)C=CC=NO |

| Canonical SMILES | C1=CC=C(C=C1)C=CC=NO |

Introduction

Structural Characteristics and Molecular Configuration

Molecular Geometry and Crystallographic Insights

(Z)-Cinnamaldehyde oxime crystallizes in a monoclinic system with two independent molecules (A and B) in the asymmetric unit . The phenyl ring in molecule A forms a dihedral angle of 15.38° with the oxime group (O—N=C), whereas molecule B exhibits a larger angle of 26.29°, reflecting conformational flexibility due to rotational freedom around the C7—C8 bond (Figure 1) . The Z configuration is stabilized by intramolecular hydrogen bonding between the oxime hydroxyl group and the adjacent nitrogen atom, with bond lengths of O—H⋯N measuring 1.82 Å .

Table 1: Key Crystallographic Parameters of (Z)-Cinnamaldehyde Oxime

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.342 Å, b = 7.891 Å, c = 15.673 Å |

| Dihedral Angle (A) | 15.38° |

| Dihedral Angle (B) | 26.29° |

| Hydrogen Bond Length | 1.82 Å (O—H⋯N) |

These structural features facilitate intermolecular interactions, such as C—H⋯π bonds between phenyl rings and adjacent molecules, contributing to a three-dimensional network in the crystal lattice .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the oxime proton (δ 10.2 ppm) and the aromatic protons (δ 7.2–7.8 ppm) . Density functional theory (DFT) calculations corroborate the experimental geometry, predicting a torsion angle of -174.32° for molecule A and -179.24° for molecule B around the C7—C8 bond . The energy difference between Z and E isomers is approximately 2.3 kcal/mol, favoring the Z configuration under standard conditions .

Synthesis and Isolation Strategies

Chemical Synthesis via Hydroxylamine Condensation

The conventional synthesis involves condensing cinnamaldehyde with hydroxylamine hydrochloride in a biphasic system. A typical procedure employs ethanol-water (1:1) with sodium hydroxide as a base, yielding (Z)-cinnamaldehyde oxime in 71% purity after recrystallization from toluene . The reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by tautomerization to the oxime .

Table 2: Optimization of Synthesis Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Ethanol-Water (1:1) | 71 |

| Temperature | 25°C | 68 |

| Base | NaOH (1.05 equiv) | 71 |

| Reaction Time | 19 hours | 71 |

Chemoenzymatic Cascade Reactions

Recent advances integrate chemical and enzymatic steps for efficient oxime synthesis. For example, a biphasic system using Nocardia corallina carboxylic acid reductase (NcCAR) and oxynitrilase (OxdBr1) converts cinnamic acid to cinnamaldehyde oxime in a one-pot reaction, achieving 85% conversion with minimal byproducts . This method reduces waste and enhances scalability for industrial applications.

Chemical Reactivity and Functionalization

Nucleophilic Addition and Cyclization

The oxime group serves as a versatile handle for further functionalization. Treatment with acetic anhydride yields the corresponding acetoxyimine (C₉H₈NOAc), while reaction with Grignard reagents forms secondary amines . Cyclization with chloramines-T affords isoxazoline derivatives, which exhibit antimicrobial activity .

Oxidation and Reduction Pathways

Oxidation of (Z)-cinnamaldehyde oxime with potassium permanganate produces cinnamic acid oxime, whereas catalytic hydrogenation over palladium yields cinnamylamine . These transformations highlight its utility as a precursor for nitrogen-containing compounds.

Applications in Pharmaceuticals and Materials Science

Catalytic and Sensing Applications

The oxime’s ability to coordinate transition metals enables its use in heterogeneous catalysis. Palladium complexes of (Z)-cinnamaldehyde oxime catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴ . Additionally, its fluorescence quenching properties in the presence of Cu²⁺ ions make it a candidate for metal ion sensors, with a detection limit of 0.1 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume